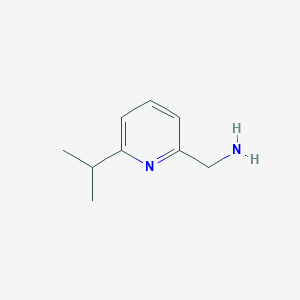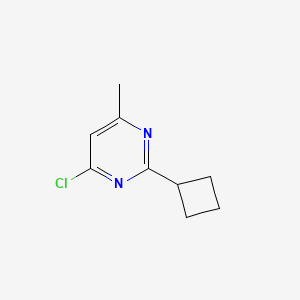
5-(3-Phenylpropyl)-1,3,4-oxadiazole-2-thiol
Overview
Description
5-(3-Phenylpropyl)-1,3,4-oxadiazole-2-thiol: is a heterocyclic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a thiol group (-SH) attached to the oxadiazole ring, which is further substituted with a 3-phenylpropyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Phenylpropyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base. One common method includes the reaction of 3-phenylpropionic acid hydrazide with carbon disulfide under basic conditions to form the oxadiazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiol group in 5-(3-Phenylpropyl)-1,3,4-oxadiazole-2-thiol can undergo oxidation to form disulfides. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), iodine (I₂)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides (R-X), where R is an alkyl group and X is a halide
Major Products:
Oxidation: Disulfides
Substitution: Alkylated oxadiazole derivatives
Scientific Research Applications
Chemistry: 5-(3-Phenylpropyl)-1,3,4-oxadiazole-2-thiol is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions and studies.
Biology and Medicine: This compound has shown potential in medicinal chemistry as a scaffold for the development of new drugs. Its derivatives have been studied for their antimicrobial, antifungal, and anticancer properties. The presence of the thiol group is particularly significant as it can interact with biological targets through the formation of disulfide bonds.
Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile component in material science.
Mechanism of Action
The mechanism of action of 5-(3-Phenylpropyl)-1,3,4-oxadiazole-2-thiol largely depends on its interaction with biological targets. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. This interaction can lead to the inhibition of enzyme activity or the disruption of protein-protein interactions, which can be beneficial in the treatment of diseases such as cancer and infections.
Comparison with Similar Compounds
- 5-Phenyl-1,3,4-oxadiazole-2-thiol
- 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol
- 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
Comparison: Compared to its analogs, 5-(3-Phenylpropyl)-1,3,4-oxadiazole-2-thiol has a longer alkyl chain, which can influence its solubility and reactivity. The presence of the 3-phenylpropyl group can also enhance its ability to interact with hydrophobic regions of biological targets, potentially increasing its efficacy in medicinal applications. Additionally, the unique substitution pattern can lead to different chemical reactivity and stability profiles, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(3-phenylpropyl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c15-11-13-12-10(14-11)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBARPYEHOZJAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=NNC(=S)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Fluorophenyl)methyl]azetidin-3-ol](/img/structure/B3375558.png)



![(2E)-3-[5-(methoxycarbonyl)furan-2-yl]prop-2-enoic acid](/img/structure/B3375580.png)

![2-Benzyl-2-azabicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B3375605.png)

![4-[(4-Methyl-1H-pyrazol-1-YL)methyl]benzoic acid](/img/structure/B3375623.png)
![3-cyclopropyl-1,6-diethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3375628.png)
![6-ethyl-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3375634.png)

![N-[4-chloro-2-methyl-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B3375640.png)
